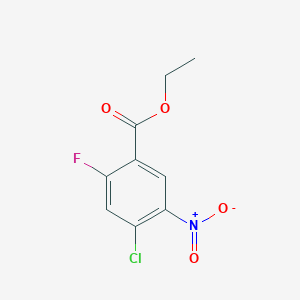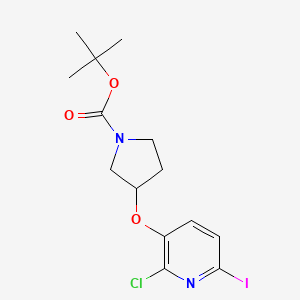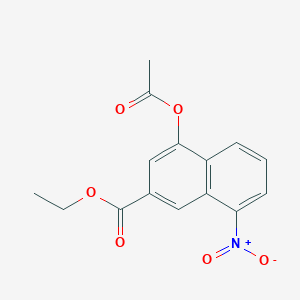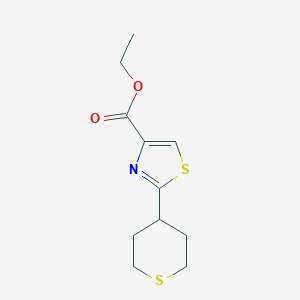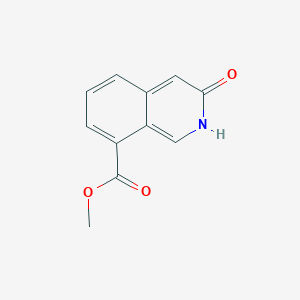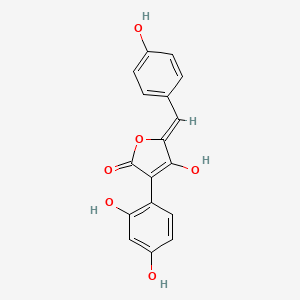
Aspulvinone G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspulvinone G is a naturally occurring compound primarily isolated from fungal metabolites. It belongs to the aspulvinone family, characterized by a tetronic acid ring, a five-membered heterocycle connecting two substituted aromatic rings . Aspulvinones exhibit a wide range of bioactivities, including antibacterial, anti-inflammatory, anti-DPPH radical, anti-fungal, and anti-α-glucosidase effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspulvinone G can be synthesized through a vinylogous aldol condensation of substituted tetronic acids with aldehydes . This method is mild, modular, and efficient, with a broad substrate scope. The aldol condensation predominantly delivers Z-configuration products in acetonitrile (MeCN). Alkoxy exchange occurs in methanol (MeOH) and ethanol (EtOH) .
Industrial Production Methods: Industrial production of this compound involves the use of noble metal catalysis, harsh conditions, and other methods . noble metal catalysts often face high costs and scarce availability. The use of organolithium reagents requires low temperatures and specialized techniques, making it challenging for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Aspulvinone G undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different degrees of biological activity .
Scientific Research Applications
Aspulvinone G has been extensively studied for its diverse biological activities . Some of its notable applications include:
Chemistry: this compound is used as a precursor in the synthesis of various bioactive compounds.
Biology: It exhibits antibacterial, anti-inflammatory, and anti-fungal properties.
Medicine: this compound has shown potential as an anti-tumor agent and an inhibitor of SARS-CoV-2 infection.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Aspulvinone G is part of a larger family of aspulvinones, which includes compounds such as aspulvinone A, B, C, D, E, and Q . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities . This compound is unique due to its specific substitution pattern, which contributes to its distinct bioactivities .
Comparison with Similar Compounds
- Aspulvinone A
- Aspulvinone B
- Aspulvinone C
- Aspulvinone D
- Aspulvinone E
- Aspulvinone Q
Aspulvinone G stands out for its potent anti-tumor and anti-SARS-CoV-2 activities, making it a promising candidate for further research and development .
Properties
CAS No. |
55215-40-2 |
|---|---|
Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(5Z)-3-(2,4-dihydroxyphenyl)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C17H12O6/c18-10-3-1-9(2-4-10)7-14-16(21)15(17(22)23-14)12-6-5-11(19)8-13(12)20/h1-8,18-21H/b14-7- |
InChI Key |
LNJMXTRRBBPZDK-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


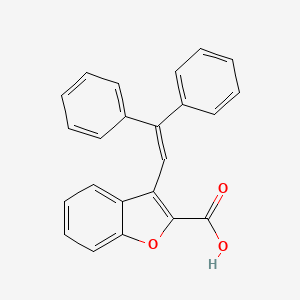
![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)
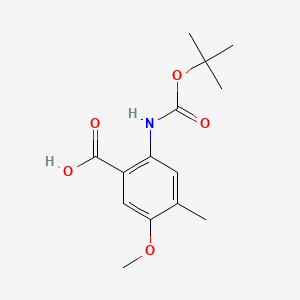
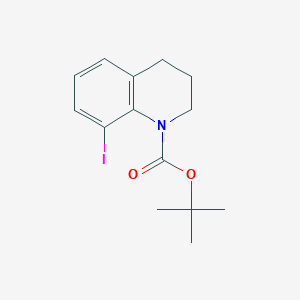
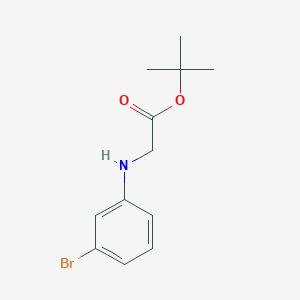
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)
